molecular formula C20H34O7 B6322695 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate CAS No. 1135619-58-7

1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate

Cat. No. B6322695
CAS RN: 1135619-58-7
M. Wt: 386.5 g/mol
InChI Key: JPDRHLKXKNTYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate (DTEAP) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various compounds, including polymers, surfactants, and catalysts. DTEAP is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers, surfactants, and catalysts. It is also used in the study of biochemical and physiological effects. This compound has been used in the study of the effects of various drugs and compounds on the human body. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, this compound has been used in the study of the effects of various dietary supplements on the human body.

Mechanism of Action

The mechanism of action of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which then activates certain biochemical pathways. These pathways are then responsible for the physiological effects of this compound. Additionally, this compound is believed to interact with certain enzymes in the body, which can lead to the production of certain hormones or other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can have a wide range of effects on the human body. It is believed that this compound can affect the metabolism of various drugs and compounds, as well as the metabolism of certain hormones and other molecules. Additionally, this compound is believed to have an effect on the immune system, as well as the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate in laboratory experiments are that it is easy to synthesize, it is relatively stable, and it is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, it is not yet known if this compound has any long-term effects on the human body.

Future Directions

The future of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate research is wide open. There are numerous potential future directions that could be explored. These include further understanding the mechanism of action of this compound, exploring its potential uses in drug development, and studying its effects on various diseases and conditions. Additionally, further research into the biochemical and physiological effects of this compound could be conducted, as well as research into its potential uses in environmental remediation. Finally, further research into the synthesis of this compound and its potential applications in the synthesis of other compounds could be conducted.

properties

IUPAC Name

1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDRHLKXKNTYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-oxobutanoate (45 g, 345 mmol) and Triton-B (40%, weight % solution in water, 1.08 mg, 6.90 mmol) in tert-BuOH (54 mL) was added tert-butyl acrylate (100.72 g, 691 mmol) dropwise over a period of 30 min under N2 atmosphere. The solution was stirred at room temperature for 24 h. The reaction mixture was partitioned between water (200 mL) and EtOAc (200 mL). The aqueous layer washed with EtOAc (2×50 mL). The combined organic layers were washed with water (200 mL), brine (200 mL), dried over Na2SO4 and concentrated under reduced pressure to provide compound D28-1 (140 g, quant) as a pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ 4.20 (q, J=7.2 Hz 2H), 2.24-2.09 (m, 8H), 1.58 (s, 3H), 1.43 (s, 18H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

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